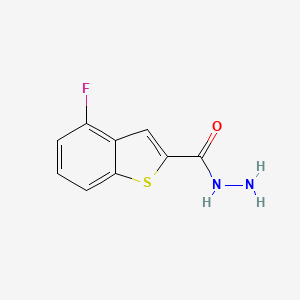

4-Fluoro-1-benzothiophene-2-carbohydrazide

Descripción

BenchChem offers high-quality 4-Fluoro-1-benzothiophene-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-1-benzothiophene-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-fluoro-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2OS/c10-6-2-1-3-7-5(6)4-8(14-7)9(13)12-11/h1-4H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEUMNSKDDRVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(SC2=C1)C(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Utilization of 4-Fluoro-1-benzothiophene-2-carbohydrazide

[1]

Executive Summary: The Fluorine-Scaffold Synergy

In the landscape of modern drug discovery, the fusion of privileged scaffolds with strategic fluorination is a dominant design paradigm. 4-Fluoro-1-benzothiophene-2-carbohydrazide represents a high-value intermediate that combines the lipophilic, bioisosteric properties of the benzothiophene core with the versatile reactivity of a carbohydrazide "warhead."[1]

This guide analyzes the utility of this molecule not merely as an end-product, but as a divergent building block.[1] The C4-fluorine substitution is critical; unlike random halogenation, C4-positioning on the benzothiophene ring specifically modulates metabolic susceptibility at the benzenoid ring while electronically tuning the thiophene moiety.[1] The carbohydrazide tail serves as a gateway to heterocyclization, enabling the rapid generation of oxadiazoles, triazoles, and acylhydrazones—motifs ubiquitous in antimicrobial and anticancer therapeutics.[1]

Structural Rationale & Pharmacophore Analysis[1][2]

The "Fluorine Scan" Effect

The introduction of fluorine at the C4 position is non-trivial. It serves three distinct medicinal chemistry objectives:

-

Metabolic Blockade: The C4 position is a common site for Phase I oxidative metabolism (hydroxylation) in unsubstituted benzothiophenes. Fluorine substitution effectively blocks this liability due to the strength of the C-F bond (approx. 116 kcal/mol).

-

Electronic Modulation: The strong electronegativity of fluorine pulls electron density from the benzene ring, lowering the HOMO energy of the system. This often results in improved oxidative stability of the core.

-

Lipophilicity Tuning: The fluorine atom increases logP moderately compared to the hydrogen analog, enhancing membrane permeability without the steric penalty of a chlorine or methyl group.[1]

The Carbohydrazide Linker

The C2-carbohydrazide group (–CONHNH₂) is a "bidentate" chemical handle. It functions as:

-

A Hydrogen Bond Networker: Capable of acting as both donor and acceptor in active sites.

-

A Metal Chelator: The carbonyl oxygen and hydrazinic nitrogen can coordinate with metalloenzymes.

-

A Cyclization Precursor: The primary utility lies in its ability to close into 5-membered heterocycles.

Synthetic Architecture

The synthesis of 4-fluoro-1-benzothiophene-2-carbohydrazide requires strict regiochemical control.[1] The most robust route utilizes 2,6-difluorobenzaldehyde as the starting material.[1] This approach leverages the ortho-fluorine as a leaving group in a nucleophilic aromatic substitution (

Validated Synthetic Pathway (DOT Visualization)

Figure 1: Step-wise synthesis from 2,6-difluorobenzaldehyde. The regioselectivity is driven by the aldehyde directing group.[1]

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-fluorobenzothiophene-2-carboxylate

-

Reagents: Dissolve 2,6-difluorobenzaldehyde (10 mmol) and methyl thioglycolate (11 mmol) in anhydrous DMF (15 mL).

-

Catalysis: Add anhydrous

(25 mmol) slowly to the stirred solution. -

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The mechanism involves the thiolate attacking the ortho-fluorine (

), followed by aldol condensation with the aldehyde and aromatization. -

Workup: Pour onto crushed ice. The ester typically precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.[1]

Step 2: Hydrazinolysis to the Carbohydrazide

-

Reagents: Suspend the methyl ester (5 mmol) in absolute ethanol (20 mL).

-

Nucleophilic Acyl Substitution: Add Hydrazine hydrate (99%, 25 mmol—excess is crucial to prevent dimer formation).

-

Reaction: Reflux for 6–8 hours. The solid ester will dissolve, and the product often precipitates upon cooling.[1]

-

Purification: Cool to room temperature. Filter the white/off-white solid. Wash with cold ethanol and ether.

-

Validation: IR spectrum should show doublet peaks around 3300–3200

(

-

Divergent Reactivity & Applications[1]

The power of this molecule lies in its "Hub" status. It is a precursor to three distinct classes of pharmacophores.

The Heterocycle Hub (DOT Visualization)

Figure 2: Divergent synthesis pathways transforming the carbohydrazide into bioactive heterocycles.

Mechanistic Insights[1][4]

-

Oxadiazole Formation: Treatment with

causes cyclodehydration. The 4-fluoro-benzothiophene moiety provides the lipophilic anchor, while the oxadiazole ring acts as a rigid spacer and hydrogen bond acceptor. -

Schiff Base (Hydrazone) Formation: Reaction with aromatic aldehydes yields acylhydrazones. These have been extensively documented to inhibit bacterial DNA gyrase and exhibit anticancer activity by chelating iron in the ribonucleotide reductase active site.

Physicochemical Profile (In Silico Prediction)

The following data represents the calculated properties for the core structure, essential for assessing drug-likeness (Lipinski's Rule of 5).

| Property | Value | Interpretation |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 210.23 g/mol | Fragment-like (Good for lead optimization) |

| cLogP | ~1.8 - 2.1 | Optimal lipophilicity for oral bioavailability |

| H-Bond Donors | 3 | ( |

| H-Bond Acceptors | 3 | ( |

| TPSA | ~55 Ų | High membrane permeability predicted |

| Rotatable Bonds | 2 | Rigid structure (Good entropic profile for binding) |

References

-

Synthesis of Fluorinated Benzothiophenes

-

Biological Application (Antimicrobial)

- Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.

- Source: Pharmaceuticals (Basel) via PMC (2022).

- Context: Validates the carbohydrazide as a precursor for active acylhydrazones.

-

URL:

-

Mechanistic Grounding (Heterocycle Formation)

- Title: An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

-

Source: Current Organic Synthesis (2024).[3]

- Context: Comprehensive review of synthetic pathways including the Thorpe-Ziegler cycliz

-

URL:

-

General Reactivity of Carbohydrazides

Sources

- 1. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

Fluorinated Benzothiophene-2-Carbohydrazides: A Technical Guide to Synthesis and Pharmacological Application

Executive Summary

This technical guide provides a comprehensive analysis of fluorinated benzothiophene-2-carbohydrazides , a privileged scaffold in modern medicinal chemistry. By fusing the lipophilic, bioisosteric properties of the benzothiophene ring with the hydrogen-bonding capacity of a carbohydrazide linker, researchers can access a versatile chemical space targeting antimicrobial resistance (AMR) and oncogenic pathways.

The incorporation of fluorine—specifically at the C5 or C6 positions—serves a dual purpose: it blocks metabolic hydroxylation (enhancing pharmacokinetic half-life) and modulates the electronic density of the aromatic system to improve ligand-target binding affinity.

Part 1: Chemical Rationale & Structural Logic

The Benzothiophene Scaffold

The benzothiophene nucleus is a bioisostere of indole and naphthalene. In drug design, it is valued for its ability to interact with hydrophobic pockets in proteins (e.g., ATP-binding sites of kinases or the hydrophobic terminus of DNA gyrase).

The Fluorine Effect

Strategic fluorination is critical for optimizing this scaffold.

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substitution at metabolically labile sites (para to the sulfur or on the benzene ring) prevents rapid oxidative metabolism by Cytochrome P450 enzymes.

-

Lipophilicity: Fluorine increases

, facilitating passive transport across bacterial cell walls or the blood-brain barrier. -

Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of neighboring protons, potentially altering the hydrogen-bonding strength of the carbohydrazide motif.

The Carbohydrazide "Warhead"

The -CO-NH-NH2 moiety acts as a versatile linker. It serves as a pharmacophore itself (hydrogen bond donor/acceptor) and as a precursor for acylhydrazones (Schiff bases). The formation of hydrazones (-CO-NH-N=CH-Ar) restricts conformational freedom, locking the molecule into a bioactive orientation.

Part 2: Synthetic Pathways & Workflows

The synthesis of fluorinated benzothiophene-2-carbohydrazides typically proceeds via a Gewald-type cyclization or nucleophilic displacement, followed by hydrazinolysis.

Core Synthetic Route (Graphviz Visualization)

Figure 1: Synthetic workflow for 6-fluoro-benzothiophene-2-carbohydrazide from nitrile precursors.

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl 3-amino-6-fluorobenzothiophene-2-carboxylate

Objective: Construct the bicyclic core.

-

Reagents: 2,4-Difluorobenzonitrile (0.03 mol), Methyl thioglycolate (0.03 mol), Potassium Hydroxide (KOH, 0.075 mol), DMF (Dimethylformamide).

-

Procedure:

-

Dissolve KOH in DMF under a nitrogen atmosphere.

-

Add methyl thioglycolate dropwise; stir for 15 minutes to generate the thiolate anion.

-

Add 2,4-difluorobenzonitrile slowly to the mixture.

-

Reflux at 75°C for 10 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

-

Workup: Cool to room temperature. Pour the mixture onto crushed ice.

-

Isolation: Filter the resulting pale yellow solid. Wash copiously with water to remove DMF and salts.

-

Purification: Recrystallize from ethanol or purify via column chromatography.

-

Yield Expectation: ~80-85%.

-

Protocol B: Hydrazinolysis to Carbohydrazide

Objective: Install the reactive hydrazide linker.

-

Reagents: Intermediate from Protocol A (0.01 mol), Hydrazine hydrate (99%, 0.1 mol), Absolute Ethanol (50 mL).

-

Procedure:

-

Dissolve the ester intermediate in absolute ethanol.

-

Add hydrazine hydrate (excess is used to prevent dimer formation).

-

Reflux for 6–8 hours.

-

Observation: A solid precipitate often forms upon cooling.

-

Workup: Pour onto crushed ice/water. Filter the solid.[1][2][3]

-

Purification: Recrystallize from ethanol.

-

Validation: IR spectrum should show doublet peaks for -NH2 (approx. 3300–3400 cm⁻¹) and a carbonyl stretch shifted to ~1660 cm⁻¹.[3]

-

Part 4: Pharmacological Profile & SAR

Antimicrobial Activity

The hydrazide-hydrazone derivatives of fluorinated benzothiophenes have shown potent activity against Gram-positive bacteria, particularly multidrug-resistant strains.

Mechanism of Action: These compounds often target bacterial DNA Gyrase (Topoisomerase II) . The benzothiophene ring intercalates or binds to the hydrophobic pocket of the enzyme, while the carbohydrazide moiety chelates essential metal ions (Mg²⁺) or forms hydrogen bonds with the active site residues.

Comparative Activity Data (Representative):

| Compound | Substitution (R) | Organism | MIC (µg/mL) | Notes |

| Ref | Ciprofloxacin | S. aureus | 0.5 - 1.0 | Standard Control |

| BT-F1 | 6-Fluoro (Hydrazide) | S. aureus | 12.5 | Moderate activity |

| BT-F2 | 6-F, N'=4-Cl-Benzylidene | S. aureus | 4.0 | High Potency |

| BT-F3 | 6-F, N'=4-NO2-Benzylidene | E. coli | >50 | Low Gram-neg activity |

| BT-F4 | 6-F, N'=Pyridin-2-yl | MRSA | 4.0 - 8.0 | Effective against resistant strains |

Data synthesized from general SAR trends in benzothiophene literature [1][2].

Structure-Activity Relationship (SAR) Logic

Figure 2: SAR Map highlighting the functional roles of the fluorinated benzothiophene pharmacophore.

Anticancer Potential

Fluorinated benzothiophene carbohydrazides have demonstrated cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer cell lines.

-

Target: Inhibition of tubulin polymerization and EGFR kinase activity.

-

Key Insight: The presence of an electron-withdrawing group (like Fluorine) at position 6, combined with a substituted phenyl ring on the hydrazide, correlates with IC50 values in the low micromolar range (< 5 µM) [2][3].

Part 5: References

-

Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins. Global Research Online. Available at: [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Institutes of Health (PMC). Available at: [Link]

-

Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. MDPI. Available at: [Link]

-

Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities. National Institutes of Health (PMC). Available at: [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. Available at: [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Bioactive Heterocycles from 4-Fluoro-1-benzothiophene-2-carbohydrazide

Introduction: The Benzothiophene Scaffold and the Advent of Microwave Synthesis

The 1-benzothiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2][3] Specifically, functionalization at the 2- and 4-positions can significantly modulate biological activity, making the 4-Fluoro-1-benzothiophene-2-carbohydrazide a highly valuable starting material for drug discovery programs. The carbohydrazide moiety is a versatile functional group, serving as a key precursor for the synthesis of various five-membered heterocycles like hydrazones, oxadiazoles, and thiadiazoles, which are themselves known pharmacophores.[4][5]

Traditionally, the synthesis of these derivatives involves conventional heating methods that often require long reaction times, high energy consumption, and can lead to the formation of undesirable byproducts.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates chemical reactions.[7][8] By utilizing direct dielectric heating, microwaves deliver energy efficiently and uniformly to polar molecules in the reaction mixture, resulting in rapid temperature elevation and significantly reduced reaction times—often from hours to mere minutes.[8][9] This approach not only enhances reaction rates and improves yields but also minimizes waste and energy use, aligning with the principles of sustainable chemistry.[9][10]

This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of 4-Fluoro-1-benzothiophene-2-carbohydrazide and its subsequent conversion into biologically relevant N-acylhydrazones and 1,3,4-oxadiazoles. The methodologies are designed for researchers, scientists, and drug development professionals seeking efficient, rapid, and scalable synthetic routes to novel therapeutic candidates.

Core Principles of Microwave-Assisted Synthesis

The efficacy of MAOS stems from its unique heating mechanism, which differs fundamentally from conventional conductive heating. The process is governed by the dielectric properties of the materials involved.

-

Dipolar Polarization: Polar molecules, such as the solvents and reactants in the protocols below, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation generates friction, leading to instantaneous and uniform heating throughout the bulk of the material.[11]

-

Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions cause agitation and generate heat.

This direct energy transfer to the reaction mixture avoids the thermal conductivity limitations of conventional heating and prevents localized overheating at the vessel walls, often leading to cleaner reaction profiles and higher purity products.[6] The choice of solvent is critical, as its ability to absorb microwave energy (defined by its loss tangent, tan δ) dictates the heating efficiency.[2] Solvents like ethanol, DMF, and DMSO are excellent microwave absorbers and are frequently used in MAOS.[6]

Experimental Workflows and Protocols

Safety First: Essential Precautions for Microwave Chemistry

Microwave synthesis involves high temperatures and pressures. Adherence to strict safety protocols is mandatory.

-

Use Dedicated Equipment: Only laboratory-grade microwave reactors designed for chemical synthesis should be used. Domestic microwave ovens lack the necessary temperature/pressure controls and safety features, and their use can lead to violent explosions.[10][12]

-

Personal Protective Equipment (PPE): At a minimum, wear sanitized chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[7] When removing hot vessels, thermal gloves and a face visor are essential.[1][13]

-

Vessel Integrity: Use only pressure-rated, microwave-safe reaction vessels and check them for cracks or defects before each use. Never use metal containers or foil, which can cause arcing.[12]

-

Venting and Pressure: Ensure reaction vessels are not sealed airtight unless the system is designed for closed-vessel operation with pressure monitoring. For open-vessel experiments, loose-fitting caps or plugs should be used to prevent pressure buildup.[1]

-

Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. The rapid energy input from microwaves can accelerate thermal runaway. Start with small-scale reactions at low power to assess the reaction kinetics.[10]

Protocol 1: Synthesis of 4-Fluoro-1-benzothiophene-2-carbohydrazide (3)

This protocol adapts a conventional two-step synthesis to a more efficient workflow. The first step involves the microwave-assisted cyclization of 2,6-difluorobenzonitrile with methyl thioglycolate to form the key ester intermediate. The second step is a rapid hydrazinolysis under microwave irradiation.

Materials:

-

2,6-Difluorobenzonitrile (1)

-

Methyl thioglycolate

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Microwave reactor with pressure and temperature monitoring

-

Pressure-rated microwave reaction vessel (10-20 mL) with a magnetic stir bar

Procedure:

-

To a 10 mL microwave reaction vessel, add 2,6-difluorobenzonitrile (1.39 g, 10 mmol), methyl thioglycolate (1.06 g, 10 mmol), and powdered potassium hydroxide (1.40 g, 25 mmol).

-

Add 5 mL of DMF to the vessel and cap it securely.

-

Place the vessel in the microwave reactor.

-

Set the reaction parameters: Temperature = 130°C, Ramp time = 2 minutes, Hold time = 15 minutes, Power = Dynamic (max 300 W), Stirring = High.

-

After the reaction is complete, allow the vessel to cool to room temperature (<50°C) before opening.

-

Pour the reaction mixture into 100 mL of crushed ice/water.

-

Collect the precipitated pale yellow solid by vacuum filtration, wash with water, and dry.

-

Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in n-hexane) to yield the pure ester (2).

Materials:

-

Methyl 4-Fluoro-1-benzothiophene-2-carboxylate (2)

-

Hydrazine hydrate (99-100%)

-

Ethanol

-

Microwave reactor

Procedure:

-

In a 20 mL microwave reaction vessel, dissolve the ester (2) (2.25 g, 10 mmol) in 10 mL of absolute ethanol.

-

Add hydrazine hydrate (1.0 mL, ~20 mmol) to the solution.

-

Cap the vessel and place it in the microwave reactor.

-

Set the reaction parameters: Temperature = 100°C, Ramp time = 2 minutes, Hold time = 5 minutes, Power = Dynamic (max 200 W), Stirring = High.

-

After cooling, pour the reaction mixture into 100 mL of crushed ice.

-

Collect the white solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from ethyl acetate may be performed if necessary.

Protocol 2: Microwave-Assisted Synthesis of N'-Arylmethylene-4-fluoro-1-benzothiophene-2-carbohydrazides (Hydrazones, 5)

This protocol outlines the rapid, one-pot synthesis of N-acylhydrazones via the condensation of the carbohydrazide (3) with various aromatic aldehydes (4a-c). A solvent-free approach is presented for maximum efficiency and adherence to green chemistry principles.

Materials:

-

4-Fluoro-1-benzothiophene-2-carbohydrazide (3)

-

Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

-

Glacial acetic acid (catalytic amount)

-

Microwave reactor

Procedure:

-

In a 10 mL microwave reaction vessel, place the carbohydrazide (3) (224 mg, 1 mmol) and the desired aromatic aldehyde (1 mmol).

-

Add one drop of glacial acetic acid as a catalyst.

-

Place the open vessel (or loosely capped) inside the microwave reactor.

-

Irradiate the mixture at a fixed power of 150 W for 3-5 minutes. Monitor the reaction progress by TLC.

-

After the reaction is complete and the vessel has cooled, add a small amount of ethanol and triturate the solid.

-

Collect the product by vacuum filtration, wash with cold ethanol, and dry.

-

Rationale: Solvent-free, or "neat," reactions are highly efficient as the microwave energy is absorbed directly by the reactants.[9][11] This eliminates solvent waste and simplifies product workup. The reaction time is dramatically reduced compared to conventional methods requiring hours of reflux.[4][16]

-

| Aldehyde Reactant | Product | Microwave Time (min) | Conventional Time (hr) | Yield (%) [MAOS] |

| 4-Chlorobenzaldehyde | 5a | 3 | 4-6 | >90% |

| 4-Methoxybenzaldehyde | 5b | 4 | 4-6 | >92% |

| 4-Nitrobenzaldehyde | 5c | 3 | 4-6 | >95% |

| Yields and times are typical and may require optimization. |

Protocol 3: Microwave-Assisted Oxidative Cyclization to 1,3,4-Oxadiazoles (6)

This protocol describes the conversion of the intermediate N-acylhydrazones (5) into 2,5-disubstituted 1,3,4-oxadiazole derivatives using Chloramine-T as an oxidizing agent under microwave irradiation.

Materials:

-

N'-Arylmethylene-4-fluoro-1-benzothiophene-2-carbohydrazide (5a-c)

-

Chloramine-T trihydrate

-

Ethanol

-

Microwave reactor

Procedure:

-

In a 10 mL microwave reaction vessel, suspend the hydrazone (5) (1 mmol) in 5 mL of ethanol.

-

Add Chloramine-T trihydrate (1.1 mmol) to the suspension.

-

Cap the vessel and place it in the microwave reactor.

-

Set the reaction parameters: Temperature = 100°C, Ramp time = 2 minutes, Hold time = 4 minutes, Power = Dynamic (max 200 W), Stirring = High.

-

After cooling, pour the reaction mixture into cold water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture).

-

Rationale: Microwave heating significantly accelerates the oxidative cyclization process.[5][17] Ethanol serves as an effective polar solvent for this transformation, and Chloramine-T is a common and effective oxidant for this type of cyclization.[17] This method avoids the use of harsh dehydrating agents like POCl₃ or concentrated H₂SO₄ that are often used in conventional synthesis.[3][18]

-

References

-

CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

-

Roy, K. (2025, November 3). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. Retrieved from [Link]

-

Al-Mulla, A. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved from [Link]

-

CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link]

-

Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Retrieved from [Link]

-

University of Nottingham. (n.d.). Safe use of microwave ovens in laboratories. Retrieved from [Link]

- Singh, P., & Raj, R. (2011). Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives.

-

Laboratory Safety. (n.d.). INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. Retrieved from [Link]

-

Trotsko, N., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI. Retrieved from [Link]

-

da Silva, A. D., et al. (2010). Fast synthesis of N-acylhydrazones employing a microwave assisted neat protocol. Journal of Combinatorial Chemistry, 12(2), 245-247. Retrieved from [Link]

- Li, Z., et al. (2007). Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole. Chinese Chemical Letters, 18(2), 143-145.

- Sharma, A., et al. (2020). A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. World Journal of Pharmaceutical Research, 9(15), 1335-1354.

- Biju, C. R., et al. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Journal of Young Pharmacists, 4(1), 33-37.

-

Dziurka, M., et al. (2025). Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. MDPI. Retrieved from [Link]

-

Biju, C. R., et al. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. PMC. Retrieved from [Link]

- Singh, S., et al. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Vertex AI Search.

- Bouziane, A., et al. (2024). Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry, 17(9), 105998.

-

Sharma, P., et al. (n.d.). A brief review: Microwave assisted organic reaction. Scholars Research Library. Retrieved from [Link]

- Reddy, T. S., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold.

-

Mohamad, S., et al. (2022). Microwave-assisted Single-step Synthesis of Acid Hydrazides From Corresponding Acids Utilizing Newly Designed Apparatus. Neliti. Retrieved from [Link]

Sources

- 1. nottingham.ac.uk [nottingham.ac.uk]

- 2. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 3. mdpi.com [mdpi.com]

- 4. Fast synthesis of N-acylhydrazones employing a microwave assisted neat protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjarr.com [wjarr.com]

- 6. Solvent Choice for Microwave Synthesis [cem.com]

- 7. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]

- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 10. Safety Considerations for Microwave Synthesis [cem.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. scribd.com [scribd.com]

- 13. bangor.ac.uk [bangor.ac.uk]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. neliti.com [neliti.com]

- 16. Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry [arabjchem.org]

- 17. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. asianpubs.org [asianpubs.org]

Solvent selection for 4-Fluoro-1-benzothiophene-2-carbohydrazide reactions

Application Notes and Protocols

Topic: Solvent Selection for 4-Fluoro-1-benzothiophene-2-carbohydrazide Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-Fluoro-1-benzothiophene-2-carbohydrazide is a heterocyclic building block of significant interest in medicinal chemistry, serving as a scaffold for compounds with diverse biological activities, including antimicrobial and anticancer properties.[1][2] The success of synthetic transformations involving this core, particularly the formation of acylhydrazones, is critically dependent on the appropriate selection of the reaction solvent. This guide provides a comprehensive analysis of the factors governing solvent choice for reactions of 4-Fluoro-1-benzothiophene-2-carbohydrazide. We explore the theoretical underpinnings of solvent-solute interactions, present a detailed protocol for a comparative experimental study, and offer insights into interpreting the results to optimize reaction outcomes for drug discovery and development programs.

Theoretical Framework for Solvent Selection

The selection of a solvent is not merely about dissolving reactants; it is an active parameter that can dictate reaction kinetics, equilibrium position, and even the product distribution. For the reactions of 4-Fluoro-1-benzothiophene-2-carbohydrazide, understanding the interplay between the solvent's properties and the reaction mechanism is paramount.

Physicochemical Profile of the Core Moiety

The 4-Fluoro-1-benzothiophene-2-carbohydrazide molecule possesses distinct regions with different polarities.

-

Benzothiophene Core: This fused aromatic system is largely nonpolar and hydrophobic, favoring dissolution in organic solvents like benzene, ethers, and acetone.[1][3]

-

Fluoro Group: As a strongly electronegative substituent, the fluorine atom introduces localized polarity and can alter the electronic properties of the aromatic ring.

-

Carbohydrazide Group (-CONHNH₂): This functional group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. It is the primary reactive site for common derivatizations.

This amphipathic nature suggests that solvents of intermediate to high polarity will be most effective at solvating the entire molecule. While the benzothiophene portion is soluble in many organic solvents, the overall solubility will be significantly influenced by the polar carbohydrazide tail.[4]

The Acylhydrazone Formation: A Mechanistic View

A primary reaction of carbohydrazides is condensation with aldehydes or ketones to form acylhydrazones.[2] This reaction typically proceeds in two key steps:

-

Nucleophilic Addition: The terminal -NH₂ group of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde/ketone. This forms a tetrahedral, zwitterionic intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine intermediate eliminates a molecule of water to form the final, stable C=N double bond of the hydrazone. This step is often the rate-determining step and can be catalyzed by acid.

The solvent influences both stages. Polar solvents can stabilize the charge separation in the zwitterionic intermediate, while protic solvents can participate in proton transfer steps, potentially affecting the rates of both addition and dehydration.[5][6]

Key Solvent Parameters and Their Mechanistic Impact

The choice of solvent should be a deliberate decision based on its physical properties and how they align with the reaction mechanism.

-

Polarity (Dielectric Constant): Highly polar solvents are generally favored as they can stabilize the polar intermediates and transition states involved in the nucleophilic addition step. Studies on similar hydrazide reactions have shown that yields increase in more polar solvents like ethanol and acetonitrile compared to less polar options like dichloromethane.[5][6]

-

Protic vs. Aprotic Nature:

-

Protic Solvents (e.g., ethanol, methanol) can act as proton sources and sinks, potentially facilitating the proton transfers required for the dehydration step. They are excellent at solvating both the polar hydrazide and the carbonyl reactant. However, extensive hydrogen bonding with the nucleophilic -NH₂ group can decrease its reactivity, a phenomenon related to the "alpha effect".[7] Despite this, alcohols are very commonly and successfully used for hydrazone synthesis.[8][9]

-

Aprotic Solvents (e.g., DMF, acetonitrile, THF) do not hydrogen bond as strongly with the nucleophile, potentially preserving its reactivity. Polar aprotic solvents are effective at dissolving polar reactants and stabilizing charged intermediates.

-

-

Boiling Point: The solvent's boiling point determines the accessible temperature range for the reaction. Higher temperatures can accelerate the rate-limiting dehydration step, making solvents like DMF or toluene suitable for less reactive substrates that require heating.

Caption: Influence of Solvent Properties on Hydrazone Formation.

Comparative Evaluation of Candidate Solvents

A practical approach to solvent optimization involves screening a selection of solvents with diverse properties. Based on the theoretical considerations, the following solvents represent a logical starting point for evaluation.

Table 1: Properties of Selected Candidate Solvents

| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Dipole Moment (D) | Key Characteristics |

| Ethanol | Polar Protic | 78 | 24.5 | 1.69 | Excellent H-bonding, good general solvent, often allows product precipitation.[8] |

| Acetonitrile | Polar Aprotic | 82 | 37.5 | 3.92 | High polarity, good for stabilizing polar intermediates without H-bonding to the nucleophile. |

| DMF | Polar Aprotic | 153 | 36.7 | 3.82 | High boiling point, excellent solvating power for a wide range of compounds. |

| THF | Polar Aprotic | 66 | 7.6 | 1.75 | Moderately polar, lower boiling point, good for reactions at or near room temperature. |

| Dichloromethane | Nonpolar Aprotic | 40 | 9.1 | 1.60 | Low boiling point, generally lower reaction rates for this type of transformation.[5][6] |

| Toluene | Nonpolar Aprotic | 111 | 2.4 | 0.36 | High boiling point, allows for azeotropic removal of water using a Dean-Stark apparatus. |

Experimental Protocol: Model Reaction for Solvent Screening

This protocol describes a systematic approach to evaluate the selected solvents for the synthesis of an acylhydrazone from 4-Fluoro-1-benzothiophene-2-carbohydrazide.

Objective

To determine the optimal solvent for the reaction between 4-Fluoro-1-benzothiophene-2-carbohydrazide and a model aldehyde (e.g., 4-chlorobenzaldehyde) by comparing reaction time, product yield, and purity.

Materials and Reagents

-

4-Fluoro-1-benzothiophene-2-carbohydrazide

-

4-Chlorobenzaldehyde

-

Candidate Solvents: Ethanol, Acetonitrile, DMF, THF, Dichloromethane, Toluene

-

Glacial Acetic Acid (catalyst)

-

Reaction vials or round-bottom flasks

-

Stir plate and stir bars

-

TLC plates (silica gel), developing chamber

-

Mobile phase (e.g., 30% Ethyl Acetate in Hexane)

-

Filtration apparatus

-

NMR tubes, deuterated solvent (e.g., DMSO-d₆)

Step-by-Step Protocol

-

Preparation: In separate, labeled reaction vials, add 4-Fluoro-1-benzothiophene-2-carbohydrazide (e.g., 100 mg, 1.0 eq).

-

Solvent Addition: To each vial, add one of the candidate solvents (e.g., 2 mL). Stir for 5 minutes to assess solubility at room temperature. Note any insolubility.

-

Reagent Addition: Add 4-chlorobenzaldehyde (1.05 eq) to each vial, followed by a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

-

Reaction: Seal the vials and stir the reactions at a consistent temperature. For low-boiling solvents (DCM, THF), use room temperature (25°C). For others, a moderately elevated temperature (e.g., 60°C) can be used initially.

-

Monitoring: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr), take a small aliquot from each reaction mixture and spot it on a TLC plate. Monitor the disappearance of the starting materials and the appearance of the product spot.

-

Work-up: Once a reaction is deemed complete by TLC (or after 24 hours), cool the mixture to room temperature.

-

For reactions where a precipitate has formed (common in Ethanol): Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and then a non-polar solvent like hexane.

-

For reactions in solution: If possible, concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography if necessary. For a screening experiment, precipitation by adding an anti-solvent (e.g., cold water or hexane) may be sufficient for isolation.

-

-

Analysis:

-

Dry the isolated solid product under vacuum and determine the mass to calculate the yield.

-

Assess the purity of each product by ¹H NMR and/or LC-MS.

-

Caption: Experimental Workflow for Comparative Solvent Screening.

Anticipated Results and Discussion

The outcome of the solvent screen will provide valuable, actionable data for future synthetic work.

Table 2: Hypothetical Results of Solvent Screening

| Solvent | Reaction Time (h) | Isolated Yield (%) | Purity Notes |

| Ethanol | 4 | 92% | High purity, crystalline solid precipitates directly from reaction. |

| Acetonitrile | 2 | 88% | Fast reaction, but product remains in solution, requiring work-up. |

| DMF | 1 | 95% | Very fast reaction, but high boiling point makes solvent removal difficult. |

| THF | 24 | 65% | Slower reaction, complete conversion may not be reached. |

| Dichloromethane | > 24 | < 20% | Very slow reaction, poor conversion. Consistent with literature.[5][6] |

| Toluene | 8 (at 100°C) | 85% | Effective at higher temperatures, especially with azeotropic water removal. |

Interpretation and Rationale

-

Ethanol often represents an ideal balance. Its high polarity stabilizes the intermediates, its protic nature facilitates the mechanism, and its physical properties often allow for the convenient isolation of a pure product via precipitation, simplifying the purification process.[8]

-

DMF and Acetonitrile are likely to show the fastest reaction rates due to their high polarity and aprotic nature, which avoids excessive solvation of the nucleophile. However, the practical difficulty of removing high-boiling DMF can be a significant drawback.

-

Dichloromethane and THF are expected to perform poorly. Their lower polarity provides insufficient stabilization for the charged intermediates, leading to sluggish reaction rates.

-

Toluene becomes a viable option when high heat is required for unreactive substrates, particularly when coupled with a Dean-Stark trap to drive the equilibrium toward the product by removing water.

Troubleshooting

-

Poor Solubility of Starting Material: If the hydrazide does not dissolve, consider a more polar solvent (like DMF) or gentle heating. A co-solvent system (e.g., THF/Ethanol) might also be effective.

-

Reaction Stalls: If the reaction does not go to completion, add a stronger acid catalyst (e.g., trifluoroacetic acid, TFA) or increase the temperature (if the solvent's boiling point allows).

-

Side Product Formation: If side products are observed, a milder, lower-temperature condition may be necessary. Reducing the amount of acid catalyst can also prevent unwanted side reactions.

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

4-Fluoro-1-benzothiophene-2-carbohydrazide is a research chemical; its toxicological properties may not be fully known. Handle with care.

-

Hydrazide derivatives can be toxic. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheet (SDS) for each solvent before use to understand its specific hazards, including flammability, toxicity, and required handling procedures.[4]

Conclusion

The rational selection of a solvent is a critical step in optimizing chemical reactions involving 4-Fluoro-1-benzothiophene-2-carbohydrazide. While polar solvents like ethanol, acetonitrile, and DMF are predicted to give superior results for acylhydrazone formation, a systematic experimental screen is the most reliable method for identifying the optimal conditions. For many applications, ethanol often provides the best compromise of reaction efficiency, safety, and ease of product isolation, making it an excellent first choice for development. This guide provides the theoretical basis and a practical workflow for researchers to make informed decisions, accelerating the synthesis of novel derivatives for drug discovery.

References

-

Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Available at: [Link]

-

Wable, J. B., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. Available at: [Link]

-

Solubility of Things. (n.d.). Benzothiophene. Available at: [Link]

-

Gomes, P., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC. Available at: [Link]

-

Various Authors. (2014). What is the alpha effect in hydrazide and how does a solvent modulate the reactivity of hydrazide? ResearchGate. Available at: [Link]

-

The Good Scents Company. (n.d.). benzothiophene. Available at: [Link]

-

Various Authors. (2020). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? ResearchGate. Available at: [Link]

-

ChemBK. (n.d.). benzothiophene. Available at: [Link]

-

National Institutes of Health. (n.d.). Dibenzothiophene. PubChem. Available at: [Link]

-

Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. Available at: [Link]

-

Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]

-

Ataman Kimya. (n.d.). Carbohydrazide. Available at: [Link]

-

Giraud, F., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. Available at: [Link]

-

El-Helw, E. A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry. Available at: [Link]

-

Onyeyilim, E. L., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Antimicrobial Assays of Benzothiophene Hydrazide Analogs

Introduction: The Promise of Benzothiophene Hydrazide Analogs in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, compelling the scientific community to explore novel chemical scaffolds for the development of next-generation antimicrobial agents. Among these, benzothiophene derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities. The incorporation of a hydrazide moiety into the benzothiophene scaffold can further enhance its antimicrobial potential. Hydrazide-hydrazone derivatives are known to possess a wide range of pharmacological properties, including antibacterial, antifungal, and antitubercular activities[1][2]. Their mechanism of action is often attributed to the azomethine group (-NH–N=CH-), which can interfere with essential cellular processes in microorganisms[3]. For instance, some hydrazide derivatives have been shown to inhibit the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall, or interfere with bacterial DNA gyrase[4][5].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the antimicrobial efficacy of novel benzothiophene hydrazide analogs. These protocols are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity, reproducibility, and comparability across different laboratories.

Part 1: Foundational Assays for Antimicrobial Susceptibility Testing

The initial assessment of a novel compound's antimicrobial activity typically involves determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Following this, the Minimum Bactericidal Concentration (MBC) can be determined to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). For a preliminary, qualitative assessment, the agar well diffusion assay can be employed.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique and is considered the gold standard for determining the MIC of an antimicrobial agent. This method is highly efficient for screening multiple compounds against a panel of microorganisms. The protocols outlined below are based on the CLSI M07 document, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically"[6][7][8].

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium by CLSI for routine susceptibility testing of non-fastidious aerobic and facultatively anaerobic bacteria. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is standardized as it can significantly affect the activity of certain antimicrobial agents.

-

96-Well Microtiter Plates: These allow for the simultaneous testing of multiple concentrations of several compounds, making the assay high-throughput.

-

Standardized Inoculum: A standardized bacterial suspension (0.5 McFarland standard) is crucial for the reproducibility of MIC results. A higher inoculum density can lead to falsely high MIC values.

-

Serial Dilutions: Two-fold serial dilutions provide a logarithmic concentration gradient, which is standard for determining the MIC.

-

Preparation of Benzothiophene Hydrazide Analog Stock Solution:

-

Due to the often-limited aqueous solubility of synthetic compounds, a stock solution is typically prepared in 100% dimethyl sulfoxide (DMSO)[9]. The concentration of the stock solution should be at least 100 times the highest desired test concentration to minimize the final concentration of DMSO in the assay.

-

Note on Solubility: If the compound precipitates in the stock solution or during dilution in the broth, alternative solvents or solubilizing agents may be necessary. However, the effect of any solvent on bacterial growth must be evaluated with appropriate controls[10][11].

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

In the first column of wells, add an additional 50 µL of the compound stock solution (now totaling 100 µL). This will be the highest concentration.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column.

-

The eleventh column will serve as the growth control (containing only CAMHB and the bacterial inoculum) and the twelfth column as the sterility control (containing only CAMHB).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial suspension to each well (except the sterility control wells), bringing the final volume in each well to 100 µL.

-

Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting the MIC:

-

The MIC is the lowest concentration of the benzothiophene hydrazide analog at which there is no visible growth (turbidity) of the microorganism.

-

Addressing Color Interference: If the test compounds are colored, visual determination of growth can be challenging. In such cases, a growth indicator like resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) can be added after incubation. Viable cells will reduce these dyes, resulting in a color change[12][13][14]. Alternatively, the agar dilution method can be employed for highly colored compounds[15].

-

Caption: Decision tree for selecting the appropriate antimicrobial assay.

Part 2: Quality Control and Data Interpretation

Quality Control

Adherence to a stringent quality control (QC) regimen is paramount for the validity of antimicrobial susceptibility testing results.

-

QC Strains: A set of well-characterized reference strains with known susceptibility profiles must be tested in parallel with the experimental compounds. Common QC strains recommended by CLSI include:

-

Growth and Sterility Controls: The inclusion of a growth control (no compound) and a sterility control (no inoculum) in each assay is mandatory to ensure the viability of the test organism and the sterility of the medium, respectively.

-

Solvent Toxicity Control: The highest concentration of the solvent (e.g., DMSO) used in the assay should be tested to ensure it does not inhibit bacterial growth on its own.

Interpretation of Results

The interpretation of MIC values for novel compounds requires careful consideration as there are no established clinical breakpoints.

-

Comparative Analysis: The MIC values of the benzothiophene hydrazide analogs should be compared to those of standard antibiotics tested under the same conditions.

-

Structure-Activity Relationship (SAR): By testing a series of analogs with systematic structural modifications, researchers can establish a structure-activity relationship, identifying the chemical moieties that are crucial for antimicrobial activity.

-

Spectrum of Activity: Testing the compounds against a diverse panel of microorganisms (e.g., Gram-positive and Gram-negative bacteria, fungi) will determine their spectrum of activity.

Conclusion

The protocols detailed in this application note provide a robust framework for the systematic evaluation of the antimicrobial properties of novel benzothiophene hydrazide analogs. By adhering to these standardized methods and incorporating rigorous quality control measures, researchers can generate reliable and reproducible data that is essential for the advancement of new antimicrobial drug discovery programs. The insights gained from these assays will be instrumental in identifying lead compounds with potent antimicrobial activity and favorable characteristics for further development.

References

- Kumari, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 8(7), 823-836.

- CLSI. (2022). M100-Ed32: Performance Standards for Antimicrobial Susceptibility Testing.

- CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition.

- CLSI. (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.

-

Slideshare. (2015). M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate. Retrieved from [Link]

-

ANSI Webstore. (n.d.). CLSI M07-A10 and CLSI M100-S26 - Package contains. Retrieved from [Link]

-

ResearchGate. (n.d.). Different mechanisms of action of quinoline hydrazide/hydrazone... Retrieved from [Link]

-

CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

-

CLSI. (2022, March 15). CLSI Publishes CLSI M100—Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition. Retrieved from [Link]

-

CLSI. (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Impact Journals. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. Retrieved from [Link]

-

MDPI. (n.d.). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Retrieved from [Link]

-

MDPI. (2024, May 22). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Retrieved from [Link]

-

Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses. Retrieved from [Link]

-

Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]

-

CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

-

PMC. (n.d.). Evaluation of a Scanner-Assisted Colorimetric MIC Method for Susceptibility Testing of Gram-Negative Fermentative Bacteria. Retrieved from [Link]

-

GCS Medical College. (n.d.). Quality Control of Anti Microbial Susceptibility Test. Retrieved from [Link]

-

CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

PMC. (2023, November 19). Rapid Minimum Inhibitory Concentration (MIC) Analysis Using Lyophilized Reagent Beads in a Novel Multiphase, Single-Vessel Assay. Retrieved from [Link]

-

ResearchGate. (2015, August 14). Is there standard protocol for screening of antimicrobial activity of water insoluble synthetic compounds? Retrieved from [Link]

-

UK Health Security Agency. (n.d.). Quality Control of Antimicrobial Susceptibility Tests. Retrieved from [Link]

-

ResearchGate. (2015, March 4). How do you test antimicrobial activity, if your material is insoluble in water? Retrieved from [Link]

-

PubMed. (2019, July). Colorimetric microdilution assay: Validation of a standard method for determination of MIC, IC50%, and IC90% of antimicrobial compounds. Retrieved from [Link]

-

Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

-

ACS Publications. (n.d.). Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin. Retrieved from [Link]

-

GARDP Revive. (2023, March 2). Susceptibility testing in antibacterial drug R&D. Retrieved from [Link]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 7. standards.globalspec.com [standards.globalspec.com]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. revive.gardp.org [revive.gardp.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Evaluation of a Scanner-Assisted Colorimetric MIC Method for Susceptibility Testing of Gram-Negative Fermentative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Colorimetric microdilution assay: Validation of a standard method for determination of MIC, IC50%, and IC90% of antimicrobial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. emerypharma.com [emerypharma.com]

- 16. webstore.ansi.org [webstore.ansi.org]

- 17. CLSI M100 32nd Edition Released | News | CLSI [clsi.org]

- 18. iacld.com [iacld.com]

- 19. nih.org.pk [nih.org.pk]

- 20. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

Troubleshooting low yields in benzothiophene hydrazide synthesis

Topic: Troubleshooting Low Yields in Benzothiophene-2-Carboxylic Acid Hydrazide Synthesis Ticket ID: BZT-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Yield Trap" in Hydrazinolysis

You are likely here because your synthesis of benzothiophene-2-carboxylic acid hydrazide (from its ester precursor) has stalled. You may be seeing yields below 50%, unreacted starting material, or an insoluble high-melting solid that isn't your product.

While the reaction of an ester with hydrazine hydrate is classically described as a simple nucleophilic acyl substitution, the benzothiophene scaffold introduces specific electronic and solubility challenges. This guide deconstructs the failure points of this reaction and provides field-proven protocols to restore your yields to the >85% range.

Part 1: Diagnostic & Triage (The "Input" Phase)

Before altering your chemistry, compare your current setup against these critical parameters.

Quick Check: The Stoichiometry Rule

Q: I used 1.5 equivalents of hydrazine hydrate. Why is my yield low? A: This is the most common error. 1.5 equivalents is sufficient for conversion but fatal for selectivity.

-

The Issue: The product (hydrazide) is also a nucleophile. If hydrazine concentration is low, the newly formed hydrazide will attack the remaining ester, forming the symmetrical dihydrazide (dimer) .

-

The Fix: You must use a large excess of hydrazine hydrate (5–10 equivalents) to statistically favor the attack of hydrazine over the attack of the hydrazide product.

Solvent Selection Table

Q: I am using Ethanol. Should I switch? A: Ethanol is standard, but solubility dictates the yield.

| Solvent | Boiling Point | Suitability | Common Issue |

| Ethanol (Abs.) | 78°C | Standard | Product often precipitates (good), but starting ester may be insoluble (bad). |

| Methanol | 65°C | Good | Higher solubility for polar esters; easier work-up. |

| n-Butanol | 117°C | High Temp | Use only if the ester is sterically hindered and requires higher activation energy. |

| THF/Dioxane | 66°C/101°C | Alternative | Use if the starting ester is completely insoluble in alcohols. |

Part 2: The "Dimer" Trap (Mechanistic Troubleshooting)

Q: I isolated a white solid with a melting point >260°C. It’s insoluble in everything. What is it? A: You have likely synthesized N,N'-bis(benzothiophene-2-carbonyl)hydrazine (the dimer).

This side reaction is the primary killer of yields in this synthesis. It occurs when the reaction kinetics favor the attack of the product on the starting material.

Visualizing the Competitive Pathway

The following diagram illustrates how low hydrazine concentration forces the reaction toward the unwanted dimer.

Caption: Kinetic competition between product formation (Green) and dimerization (Red). High hydrazine concentration is required to suppress the red pathway.

Part 3: Isolation & Work-up (The "Output" Phase)

Q: My TLC shows full conversion, but I get no precipitate upon cooling. Where is my product? A: Your product is likely soluble in the reaction matrix due to the amphoteric nature of the hydrazide or excess solvent.

Protocol: The "Crash-Out" Method

If filtration yields nothing, do not rotovap to dryness immediately (this traps excess hydrazine in the solid, making it oily/unstable).

-

Concentrate: Remove 70% of the alcohol solvent under reduced pressure.

-

The Ice Shock: Pour the concentrated residue onto crushed ice (approx. 5x volume).

-

pH Adjustment (Critical): Benzothiophene hydrazides can be slightly basic. If it doesn't precipitate, the pH might be too high due to excess hydrazine.

-

Action: Add dilute acetic acid dropwise to reach pH 7–8. This neutralizes the hydrazine and lowers the solubility of the hydrazide.

-

-

Filtration: Filter the solid and wash with cold water (to remove hydrazine salts) followed by cold ethanol (to remove unreacted ester).

Q: My product is yellow. Isn't it supposed to be white? A: Yes. Yellow discoloration usually indicates:

-

Azine Formation: Did you wash glassware with acetone? Hydrazine reacts instantly with acetone to form dimethylketazine.

-

Oxidation: Hydrazine hydrate can oxidize if old. Use a fresh bottle.

-

Sulfur Oxidation: In rare cases, the benzothiophene sulfur can oxidize to the sulfoxide if heating is too aggressive in air. Perform the reaction under Nitrogen.

Part 4: Advanced Troubleshooting (Alternative Routes)

If the ester route persistently fails (yield <30%) due to steric hindrance (e.g., substituents at the 3-position), switch to the Acid Chloride Activation method.

Workflow: Acid Chloride Route

This method bypasses the low reactivity of the ester.

-

Activation: Convert Benzothiophene-2-carboxylic acid to the acid chloride using Thionyl Chloride (

) (Reflux, 3h). Remove excess -

Substitution: Dissolve the acid chloride in dry DCM.

-

Addition: Add this solution dropwise to a solution of Hydrazine Hydrate (excess) in DCM at 0°C.

-

Why Reverse Addition? Adding the acid chloride to the hydrazine ensures hydrazine is always in excess, preventing dimer formation.

-

Summary: The Optimization Decision Tree

Use this logic flow to determine your next experiment.

Caption: Decision matrix for diagnosing low yields based on TLC evidence and reaction parameters.

References

-

Standard Hydrazinolysis Conditions: Gomha, S. M., & Riyadh, S. M. (2014). Synthesis of some new heterocycles derived from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Molecules, 19(11), 17896–17909. Link Supports the standard protocol of refluxing in ethanol with excess hydrazine.

-

Optimization of Benzothiophene Derivatives: Elshaarawy, R. F. M., et al. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide.[1] Zeitschrift für Naturforschung B, 66(12), 1202–1208. Link Details the activated ester pathways and solubility challenges in thiophene/benzothiophene systems.

- Alternative Coupling Routes (Acid Chloride/DCC)

- Side Reaction Mechanisms (Dimerization): Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General reference for nucleophilic acyl substitution stoichiometry).

Sources

Technical Support Center: Benzothiophene-2-Carbohydrazide Purification

Subject: Removal of Impurities from Benzothiophene-2-Carbohydrazide Crude Product Document ID: TSC-BTC-2024-01 Audience: Medicinal Chemists, Process Chemists, R&D Scientists[1][2]

Introduction

Benzothiophene-2-carbohydrazide is a critical scaffold in medicinal chemistry, often serving as a precursor for antimicrobial, antiviral, and anticancer agents (e.g., hydrazones, oxadiazoles).[1][3][4][5][6] The synthesis typically involves the nucleophilic acyl substitution of benzothiophene-2-carboxylic acid esters with hydrazine hydrate.[2]

While the reaction is generally high-yielding, the crude product often retains specific impurities that can poison subsequent catalytic steps or skew biological assay results.[2] This guide provides a self-validating workflow to isolate high-purity material.

Module 1: Diagnostic Profiling (The "Why" & "What")[1]

Before initiating purification, you must identify the impurity profile.[2] The crude product is typically a white to pale yellow solid.[2] Deviations in physical state or color indicate specific contaminants.[2]

Impurity Identification Matrix

| Observation | Likely Impurity | Source/Cause | Diagnostic Check |

| Sticky/Gummy Solid | Unreacted Ester | Incomplete reaction; Ester is lipophilic and lowers MP.[1][2] | TLC: Ester moves near solvent front (non-polar); Hydrazide stays near baseline (polar). |

| Persistent Yellow Color | Oxidized Hydrazine / Azines | Oxidation of hydrazine hydrate or trace sulfur contaminants.[2] | Visual: Pure hydrazides are usually white/off-white.[2] |

| Ammonia-like Odor | Excess Hydrazine Hydrate | Insufficient washing; trapped in crystal lattice.[2] | pH Paper: Wet solid on pH paper turns dark blue/purple (Basic).[1][2] |

| High MP (>220°C) + Insolubility | Bis-hydrazide (Dimer) | Stoichiometry error (Hydrazine < 2 equiv).[1][2] | Solubility: Insoluble even in hot ethanol.[2] |

| Acidic Residue | Benzothiophene-2-carboxylic acid | Hydrolysis of ester by water in solvent.[2] | TLC: Streaks with acetic acid; soluble in NaHCO₃.[2] |

Module 2: Purification Protocols (The "How")

Protocol A: Standard Workup (Removal of Hydrazine & Surface Impurities)

Use this as the baseline step for all crude products.[1]

Theory: Benzothiophene-2-carbohydrazide is significantly less soluble in water and cold ethanol than hydrazine hydrate or the starting ester.[2]

-

Filtration: Filter the reaction mixture (usually refluxed in ethanol) while warm (approx. 40°C).

-

Note: Filtering too hot may lose product; filtering too cold may trap impurities.[2]

-

-

Aqueous Wash (Critical for Hydrazine Removal):

-

Solvent Wash:

-

Wash the cake with a small volume of cold ethanol (to remove unreacted ester) followed by hexanes or diethyl ether (to aid drying).[1]

-

-

Drying: Vacuum dry at 50°C.

Protocol B: Recrystallization (For High Purity)

Required if TLC shows unreacted ester or if the melting point is broad.[1]

Solvent System: Ethanol (95%) or Ethanol/Water (9:1).[1] Alternative for difficult cases: DMF/Water.[2][4][6]

-

Dissolution: Suspend the crude solid in Ethanol (10 mL/g). Heat to reflux.[2][4][7]

-

Titration: If the solid does not dissolve, add Ethanol portion-wise.[2]

-

Troubleshooting: If a large amount of solvent is required (>30 mL/g), switch to DMF or Dioxane .[1]

-

-

Hot Filtration (Optional): If insoluble particles (dust/dimers) remain, filter the hot solution through a pre-warmed funnel.[1]

-

Crystallization: Allow the solution to cool slowly to room temperature.

-

Do not place directly on ice; rapid cooling traps impurities.[2]

-

-

Collection: Filter the crystals and wash with cold ethanol.

Module 3: Troubleshooting Guides

Scenario 1: The "Oiling Out" Phenomenon

Issue: Upon cooling, the product separates as a separate liquid phase (oil) rather than crystals.[1] Cause: The solution is too concentrated, or the solvent polarity is not optimal (product melting point depressed by solvent saturation).[1]

Corrective Action:

-

Reheat the mixture until the oil redissolves.

-

Add Co-solvent: Add a small amount of a more polar solvent (e.g., 5-10% water if using ethanol) or more of the primary solvent to dilute.[2]

-

Seed: Add a "seed crystal" of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.[2][8]

-

Slow Cool: Wrap the flask in foil/towel to slow the cooling rate.

Scenario 2: Unreacted Ester Persists

Issue: TLC shows a persistent spot for the starting material (High

Corrective Action (Trituration):

-

Place the solid in a flask.

-

Add Dichloromethane (DCM) or Chloroform (approx. 5-10 mL/g).[1][2]

-

Sonicate or stir vigorously for 15 minutes.

-

Filter the suspension.[2][4][9] The solid on the filter is the purified hydrazide.[2]

Visual Workflow: Purification Decision Tree

Figure 1: Decision tree for the purification of benzothiophene-2-carbohydrazide based on impurity profiling.

Frequently Asked Questions (FAQ)

Q1: My product smells strongly of ammonia. Is it safe to use? A: No. This indicates trapped hydrazine hydrate, which is genotoxic and can interfere with biological assays.[2]

-

Fix: Resuspend the solid in water, stir for 30 minutes, and re-filter. Dry thoroughly in a vacuum oven to remove water.[2]

Q2: Can I use column chromatography? A: Generally, no .[2] Hydrazides are polar and basic; they tend to streak on silica gel or bind irreversibly, leading to poor recovery.[2] Recrystallization is the industry standard for this class of compounds.[2] If you must use chromatography, use a basic modifier (e.g., 1% Triethylamine) in the eluent (MeOH/DCM).[1]

Q3: What is the best solvent for NMR analysis? A: DMSO-d6 is the gold standard.[2] Benzothiophene-2-carbohydrazide has poor solubility in CDCl₃.[2] You should see a characteristic singlet for the -NH proton around 9.5–10.0 ppm and a broad singlet for -NH₂ around 4.5 ppm.[2]

Q4: How do I safely dispose of the mother liquor containing hydrazine? A: The filtrate contains excess hydrazine.[2] Treat it with commercially available bleach (sodium hypochlorite) to oxidize hydrazine into nitrogen gas and water before disposal.[1][2] Warning: This reaction is exothermic; add bleach slowly in a fume hood.[2]

References

-

Synthesis and Biological Evaluation of Benzothiophene Acylhydrazones. Source: National Institutes of Health (PMC) Context:[1] Describes the synthesis and recrystallization (MeOH/EtOAc) of benzothiophene carbohydrazide derivatives. URL:[Link]

- Method for Removing Hydrazine Compounds.

-

Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins. Source: Global Research Online Context: Details the reaction of methyl benzothiophene-2-carboxylate with hydrazine hydrate and subsequent purification. URL:[Link]

Sources

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. connectjournals.com [connectjournals.com]

- 6. rsc.org [rsc.org]

- 7. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]

Resolving NMR peak overlap in 4-fluoro-benzothiophene compounds

Answering the call for advanced technical support, this guide provides in-depth, actionable solutions for researchers, scientists, and drug development professionals facing the common yet challenging issue of NMR peak overlap in 4-fluoro-benzothiophene compounds. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind each experimental choice, empowering you to make informed decisions in your own work.

Technical Support Center: 4-Fluoro-benzothiophene Compounds

This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental hurdles and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.

Troubleshooting Guide: From Overlapped Signals to Clear Assignments

This section is designed to provide immediate, practical solutions to problems you might be encountering at the spectrometer.

Q1: The aromatic proton signals in my 4-fluoro-benzothiophene spectrum are a single, unresolved multiplet. What are my initial steps?

A: Before resorting to advanced NMR experiments, simple modifications to your sample preparation can often resolve peak overlap. The underlying principle is to alter the molecule's chemical environment, which can induce differential changes in the chemical shifts (δ) of the overlapping protons.

Expertise & Experience: The aromatic protons in a rigid system like benzothiophene often have very similar electronic environments, leading to minimal chemical shift dispersion. However, subtle interactions with the NMR solvent can break this equivalence. Aromatic solvents, for instance, can induce significant upfield or downfield shifts through anisotropic effects if they associate with the face of the benzothiophene ring system.

Troubleshooting Steps:

-

Change the NMR Solvent: The easiest and most cost-effective first step is to re-run the spectrum in a different deuterated solvent. Switching from a non-polar solvent like CDCl₃ to an aromatic solvent like Benzene-d₆ or a hydrogen-bond-accepting solvent like Acetone-d₆ can significantly alter the chemical shifts of the aromatic protons.[1][2]

-

Vary the Temperature: For molecules with any conformational flexibility, variable temperature (VT) NMR can be effective. While 4-fluoro-benzothiophene itself is rigid, derivatives with flexible side chains may exist as a mixture of conformers in solution at room temperature. Lowering the temperature can slow this exchange, potentially resolving the broad signals into distinct sets of peaks for each conformer.[3][4]

Data Presentation:

| Solvent | Dielectric Constant (ε) | Primary Interaction Type | Typical Effect on Aromatic ¹H Signals |